5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
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Description
5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10962727 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The compound contains an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom . This azetidine ring is a key pharmacophore subunit in aza-heterocyclic molecules .
Biochemical Pathways
The compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .
Pharmacokinetics
The compound’s predicted properties include a melting point of 67-69°c, a boiling point of 3608±520 °C, and a density of 133±01 g/cm3 . It is slightly soluble in DMSO and Methanol .
Action Environment
The compound is stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. This compound has been shown to interact with various enzymes and proteins, including bacterial enzymes involved in cell wall synthesis and metabolic pathways. The interaction with these enzymes often results in the inhibition of their activity, leading to the disruption of essential bacterial processes . Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress response and metabolic regulation . In bacterial cells, the compound’s inhibitory effects on key enzymes can lead to cell death or growth inhibition. In mammalian cells, it may affect signaling pathways related to inflammation and immune response.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive mechanisms . For example, it may bind to the active site of bacterial enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of bacterial growth and persistent modulation of gene expression in mammalian cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its biological activity. Additionally, the compound can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it ensures the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
5-(1-ethylsulfonylazetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-23(19,20)18-9-12(10-18)15-16-14(17-22-15)8-11-6-4-5-7-13(11)21-2/h4-7,12H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSVFLISAJOJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.